

# An In-Depth Technical Guide to the Spectroscopic Data Analysis of Cresidine Sulfonamide

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## Compound of Interest

Compound Name: Cresidine Sulfonamide

CAS No.: 98489-97-5

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## Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of drug development and chemical manufacturing, the unambiguous characterization of molecular structure and purity is not merely a procedural step but the very foundation of safety, efficacy, and regulatory compliance. Spectroscopic analysis serves as the cornerstone of this endeavor, providing a suite of techniques that, when used in concert, offer a holistic and definitive portrait of a chemical entity.<sup>[1][2][3][4]</sup> This guide is dedicated to the comprehensive spectroscopic analysis of **Cresidine Sulfonamide** (4-amino-5-methoxy-2-methylbenzenesulfonamide), a key intermediate in the synthesis of various pigments and dyes.

As a Senior Application Scientist, my objective extends beyond the mere presentation of protocols. This document is designed to illuminate the causality behind our analytical choices—why a specific solvent is selected for NMR, why a particular ionization technique is chosen in mass spectrometry, and how the data from disparate techniques interlock to form a self-validating conclusion. We will proceed not by a rigid template, but by a logical workflow that

mirrors the process of scientific inquiry itself, ensuring that each step reinforces the integrity of the final analysis.

## The Subject Molecule: Cresidine Sulfonamide

Before delving into the analysis, we must first understand the molecule itself. **Cresidine Sulfonamide** is an aromatic compound featuring a benzene ring substituted with four distinct functional groups: a methyl (-CH<sub>3</sub>), a methoxy (-OCH<sub>3</sub>), an amino (-NH<sub>2</sub>), and a sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>). This unique arrangement of electron-donating and electron-withdrawing groups dictates its chemical behavior and, consequently, its spectroscopic signature.

Caption: Chemical Structure of **Cresidine Sulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment, proximity, and coupling of magnetically active nuclei, primarily <sup>1</sup>H (protons) and <sup>13</sup>C.

## The Causality of Solvent Selection

The choice of a deuterated solvent is the first critical decision in NMR analysis. The ideal solvent must fully dissolve the analyte without its residual signals obscuring important analyte resonances.[5][6] **Cresidine Sulfonamide** possesses both polar (amine, sulfonamide) and non-polar (aromatic ring, methyl) functionalities, suggesting moderate polarity.

- Chloroform-d (CDCl<sub>3</sub>): A common first choice for many organic molecules. However, the acidic protons of the -NH<sub>2</sub> and -SO<sub>2</sub>NH<sub>2</sub> groups may undergo rapid exchange, leading to broad or unobservable signals.
- Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>): An excellent choice for this molecule. Its high polarity ensures solubility, and its ability to form hydrogen bonds slows down the exchange rate of N-H protons, allowing them to be observed as sharper signals.[7] The residual proton signal of DMSO-d<sub>6</sub> appears at ~2.50 ppm, and its water peak at ~3.33 ppm, which are typically clear of the main analyte signals.[8]

Conclusion: DMSO-d<sub>6</sub> is the preferred solvent for a comprehensive analysis of **Cresidine Sulfonamide**, as it ensures both solubility and the clear observation of all proton signals, including those on heteroatoms.

## <sup>1</sup>H NMR Spectroscopy: Proton Environment Mapping

Experimental Protocol: <sup>1</sup>H NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of **Cresidine Sulfonamide** and dissolve it in approximately 0.6 mL of DMSO-d<sub>6</sub> in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Place the sample in a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Interpretation & Predicted Spectrum

The <sup>1</sup>H NMR spectrum provides a unique fingerprint based on chemical shift ( $\delta$ ), integration, and multiplicity.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Justification
-CH <sub>3</sub> (on ring)	~2.2 - 2.4	Singlet (s)	3H	Alkyl group attached to an aromatic ring.
-OCH <sub>3</sub>	~3.8 - 3.9	Singlet (s)	3H	Methoxy group protons, deshielded by the electronegative oxygen.
-NH <sub>2</sub> (amine)	~5.0 - 6.0	Singlet (s, broad)	2H	Protons on nitrogen. The signal is often broad due to quadrupole effects and potential exchange. Shift is variable. <sup>[9]</sup>
-SO <sub>2</sub> NH <sub>2</sub>	~7.0 - 7.5	Singlet (s, broad)	2H	Sulfonamide protons are typically more deshielded than amine protons due to the strong electron-withdrawing effect of the SO <sub>2</sub> group. <sup>[9][10]</sup>
Ar-H (H-3)	~6.7 - 6.9	Singlet (s)	1H	Aromatic proton ortho to the electron-donating -NH <sub>2</sub> group and meta to the -

SO<sub>2</sub>NH<sub>2</sub> group. It has no adjacent protons to couple with.

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Ar-H (H-6)

~7.5 - 7.7

Singlet (s)

1H

Aromatic proton ortho to the electron-withdrawing -SO<sub>2</sub>NH<sub>2</sub> group and meta to the -NH<sub>2</sub> group, resulting in a downfield shift. It has no adjacent protons.

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## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: <sup>13</sup>C NMR

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of <sup>13</sup>C.
- **Data Acquisition:** Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required (e.g., 1024 or more).

Data Interpretation & Predicted Spectrum

The chemical shifts in <sup>13</sup>C NMR are highly sensitive to the electronic environment, providing a clear map of the carbon framework.

Carbon Assignment	Predicted $\delta$ (ppm)	Justification
-CH <sub>3</sub> (on ring)	~18 - 22	Typical range for a methyl group attached to an aromatic ring.
-OCH <sub>3</sub>	~55 - 60	Methoxy carbon, shielded by the oxygen atom.[9]
Ar-C (C-4, attached to -NH <sub>2</sub> )	~145 - 150	Strongly shielded by the electron-donating -NH <sub>2</sub> group.
Ar-C (C-5, attached to -OCH <sub>3</sub> )	~150 - 155	Shielded by the electron-donating -OCH <sub>3</sub> group.
Ar-C (C-1, attached to -SO <sub>2</sub> NH <sub>2</sub> )	~135 - 140	Desielded by the electron-withdrawing -SO <sub>2</sub> NH <sub>2</sub> group.
Ar-C (C-2, attached to -CH <sub>3</sub> )	~125 - 130	Substituted aromatic carbon.
Ar-C (C-3)	~110 - 115	Aromatic CH carbon, shielded by ortho/para electron-donating groups.
Ar-C (C-6)	~118 - 123	Aromatic CH carbon, less shielded than C-3 due to proximity to the -SO <sub>2</sub> NH <sub>2</sub> group.

Trustworthiness through Integration: The combination of <sup>1</sup>H and <sup>13</sup>C NMR data provides a robust, self-validating system. The number of signals in each spectrum confirms the molecular symmetry, and advanced techniques like HSQC/HMBC can be used to correlate specific protons to the carbons they are attached to, leaving no ambiguity in the final structure assignment.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]

#### Experimental Protocol: FT-IR (ATR)

- **Sample Preparation:** Place a small amount of the solid **Cresidine Sulfonamide** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm<sup>-1</sup>.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### Data Interpretation & Predicted Spectrum

The presence of characteristic peaks in the FT-IR spectrum serves as a reliable confirmation of the molecule's functional makeup.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Functional Group	Justification
N-H Stretch (amine)	3300 - 3500 (two bands)	Primary Amine (-NH <sub>2</sub> )	Asymmetric and symmetric stretching modes of the N-H bonds.[9]
N-H Stretch (sulfonamide)	3200 - 3400 (two bands)	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )	Asymmetric and symmetric N-H stretching, often appearing in the same region as the amine. [9][11]
C-H Stretch (aromatic)	3000 - 3100	Aromatic C-H	Stretching of C-H bonds on the benzene ring.
C-H Stretch (aliphatic)	2850 - 3000	-CH <sub>3</sub> , -OCH <sub>3</sub>	Stretching of C-H bonds in the methyl and methoxy groups.
C=C Stretch (aromatic)	1500 - 1600 (multiple bands)	Aromatic Ring	In-plane skeletal vibrations of the benzene ring.
S=O Stretch (asymmetric)	1310 - 1350	Sulfonamide (-SO <sub>2</sub> )	Strong, characteristic absorption due to the asymmetric stretching of the S=O bonds.[9]
S=O Stretch (symmetric)	1140 - 1180	Sulfonamide (-SO <sub>2</sub> )	Strong, characteristic absorption due to the symmetric stretching of the S=O bonds.[9]
C-O Stretch	1200 - 1275	Aryl Ether (-OCH <sub>3</sub> )	Asymmetric C-O-C stretching.

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S-N Stretch	895 - 930	Sulfonamide (S-N)	Stretching of the sulfur-nitrogen bond. [9]
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Self-Validation: The simultaneous observation of N-H, S=O, C-O, and aromatic C=C stretches provides a highly reliable "fingerprint" that confirms the presence of all key structural components of **Cresidine Sulfonamide**.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

### The Rationale for Ionization Technique Selection

The choice of ionization source is critical for successfully analyzing a molecule without causing excessive or insufficient fragmentation.[12]

- Electropray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[13] It typically produces protonated molecules ( $[M+H]^+$ ) or other adducts with minimal fragmentation. Given the multiple polar groups on **Cresidine Sulfonamide**, ESI is an excellent choice.[14]
- Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds that are thermally stable.[15] While it could work for this molecule, ESI is generally preferred for compounds with multiple hydrogen-bond donor/acceptor sites.

Conclusion: ESI in positive ion mode is the optimal technique. It will reliably generate a protonated molecular ion ( $[M+H]^+$ ), allowing for the unambiguous determination of the molecular weight.

Experimental Protocol: LC-MS (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1-10  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.

- Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any potential impurities before it enters the mass spectrometer.
- Ionization: Pass the eluent through the ESI source operating in positive ion mode.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire a full scan spectrum.
- Fragmentation (MS/MS): For structural confirmation, select the  $[M+H]^+$  ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

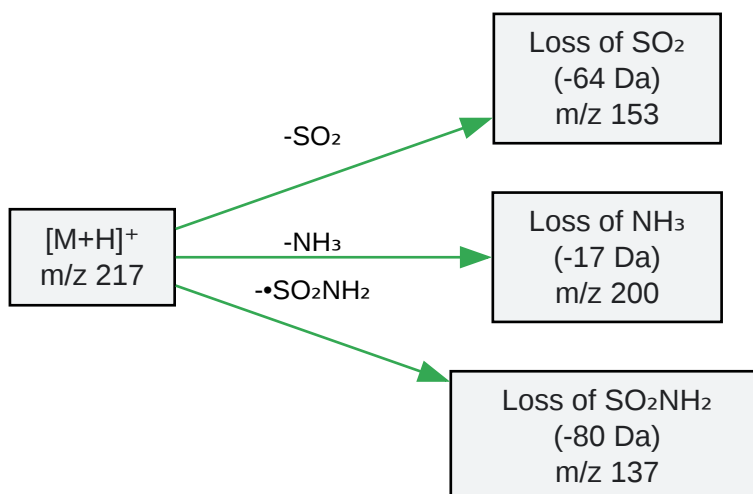
### Data Interpretation

The molecular formula of **Cresidine Sulfonamide** is  $C_8H_{12}N_2O_3S$ , with a monoisotopic mass of 216.06 g/mol .[\[16\]](#)[\[17\]](#)

Ion	Predicted m/z	Identity
$[M+H]^+$	217.06	Protonated Molecular Ion
$[M+Na]^+$	239.04	Sodium Adduct

### Proposed Fragmentation Pathway

Tandem MS (MS/MS) provides structural information by breaking the molecule at its weakest points.



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Caption: Plausible MS/MS fragmentation of **Cresidine Sulfonamide**.

Trustworthiness via High Resolution: Employing a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF provides a highly accurate mass measurement (e.g., 217.0645 for  $[M+H]^+$ ). This allows for the calculation of the elemental formula, offering definitive proof of the molecular composition and serving as a powerful self-validating check.[18]

## UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light by a molecule as electrons are promoted from a ground state to an excited state.[19] For **Cresidine Sulfonamide**, the absorption is dominated by  $\pi \rightarrow \pi^*$  transitions within the substituted aromatic ring. The presence of auxochromes (electron-donating groups like  $-NH_2$  and  $-OCH_3$ ) shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.[20]

Experimental Protocol: UV-Vis

- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.
- Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
- Baseline Correction: Run a baseline scan using a cuvette filled with the pure solvent.
- Spectrum Acquisition: Record the absorbance of the sample solution from approximately 200 to 400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{max}$ ).

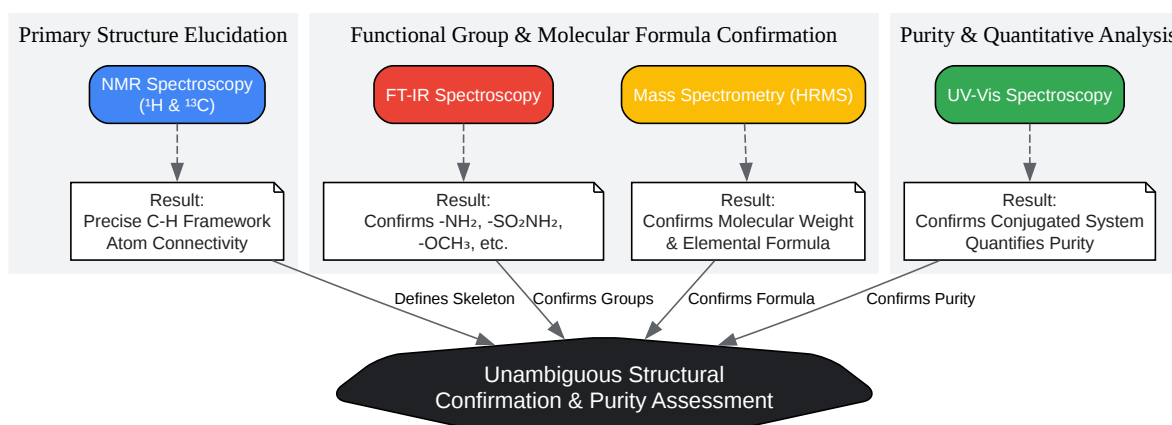
Predicted Spectrum

Aromatic amines typically show strong absorption bands. For a polysubstituted benzene like this, one would expect a primary absorption band ( $\lambda_{max}$ ) in the range of 280-320 nm.[20][21]

This technique is particularly useful for quantitative analysis using the Beer-Lambert law, making it a staple in quality control for assessing purity and concentration against a reference standard.[22]

## Integrated Analytical Workflow: A Triad of Confirmation

No single technique provides the complete picture. True analytical confidence is achieved by integrating the data from orthogonal methods, where each result validates the others.



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Caption: Integrated workflow for spectroscopic analysis.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the atoms counted in the NMR structure. The functional groups identified by FT-IR must be consistent with the fragments observed in the NMR spectra. Finally, the conjugated system observed by UV-Vis must correspond to the aromatic structure determined by NMR. This web of cross-validation is the hallmark of rigorous scientific analysis.

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